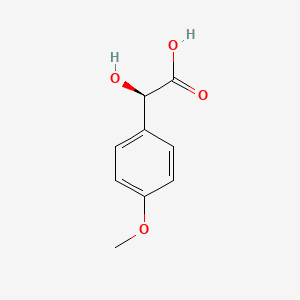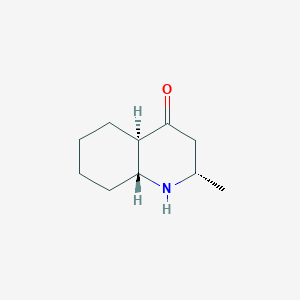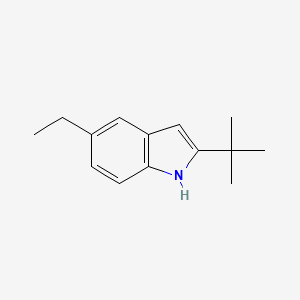
Methoxymethyl allyl ether
概要
説明
Methoxymethyl allyl ether is an organic compound that belongs to the class of ethers. It is characterized by the presence of a methoxymethyl group (CH3OCH2-) attached to an allyl group (CH2=CH-CH2-). This compound is often used as a protecting group in organic synthesis due to its stability under various reaction conditions and its ability to be easily removed when necessary.
準備方法
Synthetic Routes and Reaction Conditions: Methoxymethyl allyl ether can be synthesized through the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions and yields the desired ether product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions: Methoxymethyl allyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and substituted ethers.
科学的研究の応用
Methoxymethyl allyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drug delivery systems and prodrugs.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of methoxymethyl allyl ether involves its ability to protect functional groups during chemical reactions. The methoxymethyl group can be easily introduced and removed under specific conditions, allowing for selective transformations in complex molecules. The molecular targets and pathways involved include the formation of stable intermediates and the prevention of unwanted side reactions.
類似化合物との比較
Methoxymethyl allyl ether can be compared with other similar compounds such as:
Methoxymethyl benzyl ether: Similar in structure but with a benzyl group instead of an allyl group.
Methoxymethyl phenyl ether: Contains a phenyl group, offering different reactivity and stability.
Methoxymethyl propyl ether: Features a propyl group, providing different physical and chemical properties.
The uniqueness of this compound lies in its combination of the methoxymethyl and allyl groups, which provides a balance of stability and reactivity suitable for various synthetic applications.
特性
IUPAC Name |
3-(methoxymethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITJIDNECMXYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435547 | |
| Record name | METHOXYMETHYL ALLYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62322-45-6 | |
| Record name | METHOXYMETHYL ALLYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)








![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)


